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Compound of Interest

1,3-Dimethyl-1H-pyrazole-4-
Compound Name:
sulfonamide

cat. No.: B1356517

Disclaimer: The following information is provided as a representative example for a class of
pyrazole sulfonamide derivatives, focusing on the well-characterized COX-2 inhibitor,
Celecoxib, due to the limited availability of public data for 1,3-Dimethyl-1H-pyrazole-4-
sulfonamide. Researchers should consult the specific Safety Data Sheet (SDS) and relevant
literature for the exact compound of interest.

Safety Data Sheet (SDS) Summary

A comprehensive Safety Data Sheet is crucial for the safe handling and use of any chemical
compound. Below is a summary of typical data found in an SDS for a pyrazole sulfonamide
derivative like Celecoxib.

Table 1: Physical and Chemical Properties
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Property Value
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-

UPAC Name py[ra:ol-1-yl]z)/:nzer?/e)sulf(onamide g

CAS Number 169590-42-5

Molecular Formula C17H14F3N302S

Molecular Weight 381.37 g/mol

Appearance White to off-white powder

Melting Point 157-159 °C

Solubility Soluble in DMSO, and Ethanol. Insoluble in
water.

Storage Temperature 2-8°C

Table 2: Toxicological Data

Test Type Species Route Value

LDso Rat Oral >2000 mg/kg

LDso Mouse Oral 640 mg/kg

Table 3: Hazard Identification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed.
Skin Irritation 2 H315: Causes skin irritation.
o H319: Causes serious eye

Eye Irritation 2A o

irritation.

H335: May cause respiratory
STOT-SE 3

irritation.
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Application Notes

Pyrazole sulfonamide derivatives are a significant class of compounds in medicinal chemistry,
primarily known for their anti-inflammatory, analgesic, and anticancer properties. The most
prominent application is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

2.1. Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many pyrazole sulfonamides, including the well-studied
drug Celecoxib, involves the selective inhibition of the COX-2 enzyme. COX-2 is an inducible
enzyme that is upregulated during inflammation and is responsible for the synthesis of
prostaglandins that mediate pain, fever, and inflammation. By selectively inhibiting COX-2 over
the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a
lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

2.2. Applications in Cancer Research

Emerging research has highlighted the role of COX-2 in tumorigenesis, making its selective
inhibitors valuable tools for cancer research and potential therapeutic agents. COX-2 is
overexpressed in various cancers, and its inhibition has been shown to reduce tumor growth,
angiogenesis, and metastasis.
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Caption: COX-2 Inhibition Pathway by Pyrazole Sulfonamides.
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Experimental Protocols

The following are representative protocols for experiments commonly performed with pyrazole

sulfonamide derivatives.
3.1. Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the in vitro efficacy of a pyrazole
sulfonamide derivative in inhibiting the COX-2 enzyme.
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Caption: Workflow for In Vitro COX-2 Inhibition Assay.

Methodology:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1356517?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Compound Preparation: Prepare a 10 mM stock solution of the pyrazole sulfonamide
derivative in DMSO. Perform serial dilutions in the assay buffer to achieve final
concentrations ranging from 0.1 nM to 100 pM.

e Enzyme Reaction: In a 96-well plate, add 10 pL of each compound dilution. Add 150 pL of
reaction buffer containing human recombinant COX-2 enzyme. Incubate for 15 minutes at
37°C.

o Reaction Initiation: Initiate the enzymatic reaction by adding 20 pL of a 10 uM solution of
arachidonic acid.

o Reaction Termination and Detection: After 10 minutes of incubation at 37°C, terminate the
reaction by adding 10 pL of 1 M HCI. The production of Prostaglandin E2 (PGEZ2) is then
quantified using a commercial ELISA kit according to the manufacturer's instructions.

o Data Analysis: The percentage of inhibition is calculated for each concentration relative to a
DMSO control. The ICso value (the concentration of inhibitor required to reduce enzyme
activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

3.2. Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Methodology:

o Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a
density of 5,000 cells per well and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the pyrazole
sulfonamide derivative (e.g., 0.1 uM to 200 uM) for 48 hours.

e MTT Incubation: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.
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» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
the vehicle control. The ICso value can be determined by plotting cell viability against the log
of the compound concentration.
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Caption: Workflow for MTT Cell Viability Assay.
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 To cite this document: BenchChem. [Representative Application Notes and Protocols for
Pyrazole Sulfonamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356517#1-3-dimethyl-1h-pyrazole-4-sulfonamide-
safety-data-sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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